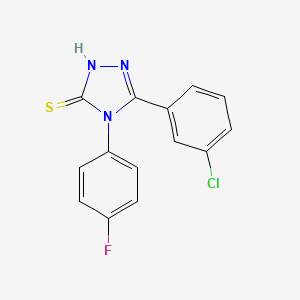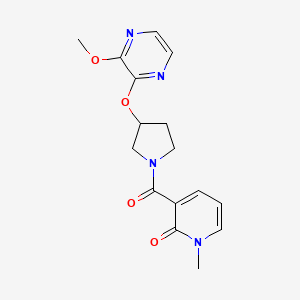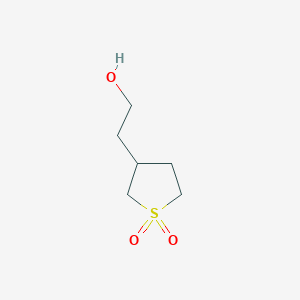
5-(3-Chlorophenyl)-4-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3-Chlorophenyl)-4-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol (5-CPF-4H-1,2,4-TZT) is an organic compound belonging to the triazole family of heterocyclic compounds. It is a colorless solid that is soluble in organic solvents, such as dimethyl sulfoxide, and has a melting point of 127-128°C. 5-CPF-4H-1,2,4-TZT is a versatile molecule with a wide range of applications in scientific research and biochemistry.
科学的研究の応用
5-CPF-4H-1,2,4-TZT has a wide range of applications in scientific research, particularly in biochemistry and molecular biology. It is used as a ligand for affinity chromatography and has been used to study the structure and function of proteins, as well as for the purification of specific proteins. It has also been used as a fluorescent probe for the detection of proteins, and for the study of protein-protein interactions. In addition, it has been used to study the structure and function of DNA, and to investigate the mechanism of DNA-protein interactions.
作用機序
The mechanism of action of 5-CPF-4H-1,2,4-TZT is not well understood, but it is believed to interact with proteins and DNA through hydrogen bonding and electrostatic interactions. It is thought to form a stable complex with the target protein or DNA, which then allows for the study of the structure and function of the target molecule.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-CPF-4H-1,2,4-TZT are not well understood. However, it has been used in research to study the structure and function of proteins, as well as for the purification of specific proteins. It has also been used to study the structure and function of DNA, and to investigate the mechanism of DNA-protein interactions.
実験室実験の利点と制限
The use of 5-CPF-4H-1,2,4-TZT in laboratory experiments has several advantages. It is a relatively inexpensive and easily obtainable compound, and it is stable in a wide range of solvents. In addition, it can be used to study the structure and function of proteins and DNA, as well as for the purification of specific proteins.
However, there are also some limitations to using 5-CPF-4H-1,2,4-TZT in laboratory experiments. It is not known to be toxic, but it is not known to be non-toxic either; thus, caution should be used when handling the compound. In addition, the mechanism of action of 5-CPF-4H-1,2,4-TZT is not well understood, and there is a lack of data regarding its biochemical and physiological effects.
将来の方向性
There are a number of potential future directions for the use of 5-CPF-4H-1,2,4-TZT in scientific research. These include further investigation into the mechanism of action of the compound, as well as its biochemical and physiological effects. In addition, further research could be conducted into its use as a fluorescent probe for the detection of proteins, and for the study of protein-protein interactions. Finally, further research could be conducted into the use of 5-CPF-4H-1,2,4-TZT for the purification of specific proteins, and for the study of the structure and function of DNA.
合成法
5-CPF-4H-1,2,4-TZT can be synthesized from commercially available starting materials. The synthesis involves a three-step reaction sequence, beginning with the reaction of 4-fluorophenyl bromide with potassium thiocyanate to produce 4-fluorophenyl thiocyanate. This is then reacted with 3-chlorophenyl isocyanate to form the corresponding thiourea, which is then reacted with sodium azide to form the desired 5-CPF-4H-1,2,4-TZT.
特性
IUPAC Name |
3-(3-chlorophenyl)-4-(4-fluorophenyl)-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClFN3S/c15-10-3-1-2-9(8-10)13-17-18-14(20)19(13)12-6-4-11(16)5-7-12/h1-8H,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUYNRRWMVKSISV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=NNC(=S)N2C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClFN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Chlorophenyl)-4-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-(4-(trifluoromethoxy)phenyl)urea](/img/structure/B2911369.png)
![N-(4-(2-oxo-2-(o-tolylamino)ethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2911371.png)
![N-(2-methoxyphenyl)-2-methylsulfanyl-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]pyridine-3-carboxamide](/img/structure/B2911373.png)

![4-[[(2,5-dimethylphenyl)sulfonylamino]methyl]-N-(4-fluorophenyl)benzamide](/img/structure/B2911375.png)





![[6-[(4,6-Dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-(3-methylphenoxy)acetate](/img/structure/B2911384.png)
![2-{[3-(4-Chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetohydrazide](/img/structure/B2911385.png)
![3-[(dimethylamino)methyl]-1H-indole-6-carboxylic acid](/img/structure/B2911386.png)
